tert-Butyl 2-bromobutanoate
Overview
Description
tert-Butyl 2-bromobutanoate: is an organic compound with the molecular formula C8H15BrO2. It is a liquid at room temperature and has a molecular weight of 223.11 g/mol . This compound is characterized by the presence of a bromobutanoate group attached to a tert-butyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-bromobutanoate can be synthesized through the esterification of 2-bromobutanoic acid with tert-butanol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process . The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-bromobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester can be hydrolyzed to yield 2-bromobutanoic acid and tert-butanol in the presence of aqueous acid or base.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) is used at reflux temperatures.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is 2-butanol.
Hydrolysis: The products are 2-bromobutanoic acid and tert-butanol.
Scientific Research Applications
Chemistry: tert-Butyl 2-bromobutanoate is used as an intermediate in the synthesis of nonnatural amino acids. This involves the conversion of the γ-carboxylic group into a bromide through Barton’s radical decarboxylation, followed by reaction with various nucleophiles to produce amino acids with basic or heterocyclic side chains.
Biology and Medicine: In the field of biocompatible polymers, this compound is used for the production of poly (tert-butyl 3,4-dihydroxybutanoate carbonate). This polymer, synthesized through alternating copolymerization with carbon dioxide, exhibits potential for use in biomedical applications, such as drug delivery systems.
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromobutanoate involves its interaction with various molecular targets. Similar compounds, such as tert-butanol, have been found to interact with proteins such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
tert-Butyl 4-bromobutanoate: This compound has a similar structure but with the bromine atom located at the fourth carbon instead of the second.
tert-Butyl 2-chlorobutanoate: This compound has a chlorine atom instead of a bromine atom at the second carbon.
Uniqueness: tert-Butyl 2-bromobutanoate is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of the bromine atom at the second carbon makes it more reactive compared to its analogs with different halogen atoms or substitution positions .
Properties
IUPAC Name |
tert-butyl 2-bromobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-5-6(9)7(10)11-8(2,3)4/h6H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUJWUWLGXBICR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40519803 | |
Record name | tert-Butyl 2-bromobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40519803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24457-21-4 | |
Record name | tert-Butyl 2-bromobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40519803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-bromobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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